molecular formula C12H17NO B14290691 2-(3-Methylbutan-2-yl)-3-phenyloxaziridine CAS No. 115171-19-2

2-(3-Methylbutan-2-yl)-3-phenyloxaziridine

Cat. No.: B14290691
CAS No.: 115171-19-2
M. Wt: 191.27 g/mol
InChI Key: LWNUCYAVUOLCHP-UHFFFAOYSA-N
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Description

2-(3-Methylbutan-2-yl)-3-phenyloxaziridine is an organic compound that belongs to the class of oxaziridines. These compounds are characterized by a three-membered ring containing one oxygen and one nitrogen atom. The presence of the 3-methylbutan-2-yl and phenyl groups in its structure makes it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutan-2-yl)-3-phenyloxaziridine typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the reaction of 3-methylbutan-2-ylamine with benzaldehyde to form an imine intermediate, which is then oxidized using a peracid such as m-chloroperbenzoic acid (m-CPBA) to yield the desired oxaziridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylbutan-2-yl)-3-phenyloxaziridine can undergo various chemical reactions, including:

    Oxidation: The oxaziridine ring can be opened by oxidizing agents to form corresponding amides or imines.

    Reduction: Reduction of the oxaziridine can lead to the formation of amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of imine intermediates to form oxaziridines.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce oxaziridines to amines.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Amides or imines.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(3-Methylbutan-2-yl)-3-phenyloxaziridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.

    Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutan-2-yl)-3-phenyloxaziridine involves the interaction of its oxaziridine ring with various molecular targets. The ring strain in the three-membered oxaziridine ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. The compound can act as an oxidizing agent, transferring oxygen to substrates and forming corresponding amides or imines. The phenyl group can also engage in electrophilic aromatic substitution reactions, further diversifying its reactivity.

Comparison with Similar Compounds

    3-Methyl-2-butanol: An alcohol with a similar alkyl group but lacking the oxaziridine ring.

    Benzaldehyde: A precursor in the synthesis of 2-(3-Methylbutan-2-yl)-3-phenyloxaziridine, containing the phenyl group.

    m-Chloroperbenzoic acid (m-CPBA): An oxidizing agent used in the synthesis of oxaziridines.

Uniqueness: this compound is unique due to its oxaziridine ring, which imparts distinct reactivity and chemical properties. The combination of the 3-methylbutan-2-yl and phenyl groups further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

115171-19-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(3-methylbutan-2-yl)-3-phenyloxaziridine

InChI

InChI=1S/C12H17NO/c1-9(2)10(3)13-12(14-13)11-7-5-4-6-8-11/h4-10,12H,1-3H3

InChI Key

LWNUCYAVUOLCHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C(O1)C2=CC=CC=C2

Origin of Product

United States

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